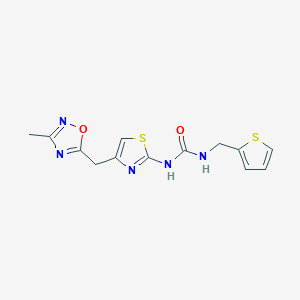
2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride” is likely to be a salt due to the presence of “dihydrochloride” in its name. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The presence of an amine group (-NH2) and an acetamide group (-C(O)NHCH3) suggests that it might have properties similar to other amine and amide containing compounds.
Molecular Structure Analysis
The InChI code for a similar compound, “2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride”, is1S/C11H23N3O.2ClH/c1-3-14(4-2)11(15)9-13-7-5-10(12)6-8-13;;/h10H,3-9,12H2,1-2H3;2*1H . This can be used to generate a 3D structure of the molecule. Chemical Reactions Analysis
Piperidone derivatives, which are similar to your compound, have been synthesized using various catalysts and have shown diverse biological activities .Physical And Chemical Properties Analysis
Based on a similar compound, “2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride”, it is a powder at room temperature . The molecular weight is around 286.24 g/mol .Applications De Recherche Scientifique
Reductive Amination and Chemical Synthesis : Reductive amination of piperidine derivatives, which include compounds similar to 2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride, has been studied. These compounds have shown interest in various fields like analgesics, neuroleptics, and antihistamines due to their chemical structure and properties (Senguttuvan, Murugavelu, & Nagarajan, 2013).
Synthesis and Technology : Research on the synthesis of similar compounds, such as (R)-3-aminopiperidine dihydrochloride, demonstrates the complex processes involved in creating these chemicals, including steps like chiral separation and Boc protection (Jiang Jie-yin, 2015).
Synthesis of N′-Substituted 4-Amino Piperidines : This study focuses on developing methods for synthesizing N-substituted 4-aminopiperidines, which are closely related to the compound . These methods are crucial for creating chemicals with potential therapeutic applications (Nikit-skaya, Alekseeva, Sheinker, & Yakhontov, 1971).
Biological Activity and Potential Therapeutic Applications : Some derivatives of 4-aminopiperidine, which share structural similarities with the compound of interest, have been explored for their biological activities. These activities include anti-inflammatory properties and potential as H4 receptor ligands (Smits et al., 2008).
Metabolism and Drug Design Insights : Studies on the metabolism of 4-aminopiperidine drugs by cytochrome P450s provide insights into drug design and optimization, indicating the importance of understanding the metabolic pathways of these compounds for their potential therapeutic use (Hao Sun & Scott, 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-methylacetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-10-8(12)6-11-4-2-7(9)3-5-11;;/h7H,2-6,9H2,1H3,(H,10,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIVHJDFIGMRKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2408373.png)


![3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2408376.png)

![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2408379.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2408380.png)



![2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan](/img/structure/B2408388.png)